Cas no 1695059-75-6 (5-chloro-3-propyl-2,3-dihydro-1H-indole)
5-chloro-3-propyl-2,3-dihydro-1H-indole Chemical and Physical Properties
Names and Identifiers
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- 1H-Indole, 5-chloro-2,3-dihydro-3-propyl-
- 5-chloro-3-propyl-2,3-dihydro-1H-indole
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- MDL: MFCD30499917
- Inchi: 1S/C11H14ClN/c1-2-3-8-7-13-11-5-4-9(12)6-10(8)11/h4-6,8,13H,2-3,7H2,1H3
- InChI Key: HKAIRTMSWBBVQO-UHFFFAOYSA-N
- SMILES: N1C2=C(C=C(Cl)C=C2)C(CCC)C1
5-chloro-3-propyl-2,3-dihydro-1H-indole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-338808-0.05g |
5-chloro-3-propyl-2,3-dihydro-1H-indole |
1695059-75-6 | 0.05g |
$1308.0 | 2023-09-03 | ||
| Enamine | EN300-338808-0.1g |
5-chloro-3-propyl-2,3-dihydro-1H-indole |
1695059-75-6 | 0.1g |
$1371.0 | 2023-09-03 | ||
| Enamine | EN300-338808-0.25g |
5-chloro-3-propyl-2,3-dihydro-1H-indole |
1695059-75-6 | 0.25g |
$1432.0 | 2023-09-03 | ||
| Enamine | EN300-338808-0.5g |
5-chloro-3-propyl-2,3-dihydro-1H-indole |
1695059-75-6 | 0.5g |
$1495.0 | 2023-09-03 | ||
| Enamine | EN300-338808-1.0g |
5-chloro-3-propyl-2,3-dihydro-1H-indole |
1695059-75-6 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-338808-2.5g |
5-chloro-3-propyl-2,3-dihydro-1H-indole |
1695059-75-6 | 2.5g |
$3051.0 | 2023-09-03 | ||
| Enamine | EN300-338808-5.0g |
5-chloro-3-propyl-2,3-dihydro-1H-indole |
1695059-75-6 | 5.0g |
$4517.0 | 2023-02-23 | ||
| Enamine | EN300-338808-10.0g |
5-chloro-3-propyl-2,3-dihydro-1H-indole |
1695059-75-6 | 10.0g |
$6697.0 | 2023-02-23 | ||
| Enamine | EN300-338808-1g |
5-chloro-3-propyl-2,3-dihydro-1H-indole |
1695059-75-6 | 1g |
$1557.0 | 2023-09-03 | ||
| Enamine | EN300-338808-5g |
5-chloro-3-propyl-2,3-dihydro-1H-indole |
1695059-75-6 | 5g |
$4517.0 | 2023-09-03 |
5-chloro-3-propyl-2,3-dihydro-1H-indole Related Literature
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
Additional information on 5-chloro-3-propyl-2,3-dihydro-1H-indole
5-Chloro-3-Propyl-2,3-Dihydro-1H-lndole: A Comprehensive Overview
The compound 5-chloro-3-propyl-2,3-dihydro-1H-lndole, identified by the CAS number 1695059-75-6, is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the indole family, which has been extensively studied due to its versatile applications in drug discovery and material science. The structure of 5-chloro-3-propyl-2,3-dihydro-1H-lndole consists of a fused bicyclic system with a chlorine substituent at position 5 and a propyl group at position 3. These substituents play a crucial role in determining the compound's chemical reactivity and biological activity.
Recent advancements in synthetic methodologies have enabled the efficient synthesis of 5-chloro-3-propyl-2,3-dihydro-1H-lndole. Researchers have employed various strategies, including palladium-catalyzed cross-coupling reactions and organocatalytic approaches, to construct this molecule with high precision. The use of these modern techniques has not only improved the yield but also enhanced the purity of the compound, making it more suitable for downstream applications in pharmaceutical research.
The biological activity of 5-chloro-3-propyl-2,3-dihydro-1H-lndole has been a focal point of recent studies. Preclinical data indicate that this compound exhibits potent anti-inflammatory properties, which could be attributed to its ability to modulate key inflammatory pathways. Additionally, studies have shown that 5-chloro-3-propyl-2,3-dihydro-lH-lndole demonstrates selective inhibition against certain enzymes associated with neurodegenerative diseases, such as Alzheimer's disease. These findings underscore its potential as a lead compound in the development of novel therapeutic agents.
In terms of applications, 5-chloro-3-propyl-lH-lndole has found utility in various fields beyond pharmacology. For instance, it has been explored as a building block in the synthesis of advanced materials, such as organic semiconductors and functional polymers. The unique electronic properties imparted by the indole core make it an attractive candidate for use in optoelectronic devices. Furthermore, recent research has highlighted its role as a catalyst in asymmetric synthesis reactions, where it facilitates the formation of chiral centers with high enantioselectivity.
The environmental impact and safety profile of CAS 16950597S have also been subjects of scrutiny. Studies conducted under controlled conditions suggest that this compound undergoes biodegradation under aerobic conditions, minimizing its persistence in the environment. However, further research is required to fully understand its long-term ecological effects and ensure its safe handling during industrial processes.
In conclusion, 5-chloro-lH-lndole derivatives, particularly CAS number 16950S97S (corrected from 169SOS), represent a promising class of compounds with diverse applications across multiple disciplines. Ongoing research continues to uncover new insights into their chemical properties and biological functions, paving the way for innovative uses in medicine and materials science.
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